molecular formula C7H8F3NO3S B15301384 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid

2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid

Cat. No.: B15301384
M. Wt: 243.21 g/mol
InChI Key: PVTLKCBNJVDANN-UHFFFAOYSA-N
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Description

2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is particularly interesting due to the presence of a trifluoroacetyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid typically involves the reaction of 2-methylthiazolidine-4-carboxylic acid with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiazolidine derivatives.

Scientific Research Applications

2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazolidine-4-carboxylic acid: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.

    Thiazolidine-4-carboxylic acid: Similar structure but without the methyl and trifluoroacetyl groups.

Uniqueness

The presence of the trifluoroacetyl group in 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid makes it unique compared to other thiazolidine derivatives. This group can significantly enhance the compound’s lipophilicity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8F3NO3S

Molecular Weight

243.21 g/mol

IUPAC Name

2-methyl-3-(2,2,2-trifluoroacetyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C7H8F3NO3S/c1-3-11(6(14)7(8,9)10)4(2-15-3)5(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

PVTLKCBNJVDANN-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(CS1)C(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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